(1-Ethenylcyclobutane-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethenylcyclobutane-1-sulfonyl)benzene is an organic compound characterized by a benzene ring attached to a sulfonyl group, which is further connected to a cyclobutane ring with an ethenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethenylcyclobutane-1-sulfonyl)benzene typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a vinylation reaction using reagents such as vinyl halides or vinyl Grignard reagents.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction using reagents like sulfonyl chlorides in the presence of a base.
Attachment to Benzene: The final step involves attaching the sulfonylated cyclobutane to a benzene ring through an electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1-Ethenylcyclobutane-1-sulfonyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Nitrobenzene, halobenzene, sulfonylbenzene derivatives.
Scientific Research Applications
(1-Ethenylcyclobutane-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Ethenylcyclobutane-1-sulfonyl)benzene involves its interaction with molecular targets through its functional groups. The sulfonyl group can act as an electrophile, participating in various chemical reactions. The ethenyl group provides a site for further functionalization, allowing the compound to interact with different biological pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
(1-Ethenylcyclobutane-1-sulfonyl)benzene: Unique due to the presence of both a cyclobutane ring and a sulfonyl group.
Cyclobutylbenzene: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Vinylbenzene (Styrene): Contains a vinyl group but lacks the cyclobutane and sulfonyl groups.
Uniqueness
This compound stands out due to its combination of a cyclobutane ring, a sulfonyl group, and a benzene ring
Properties
CAS No. |
97072-43-0 |
---|---|
Molecular Formula |
C12H14O2S |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
(1-ethenylcyclobutyl)sulfonylbenzene |
InChI |
InChI=1S/C12H14O2S/c1-2-12(9-6-10-12)15(13,14)11-7-4-3-5-8-11/h2-5,7-8H,1,6,9-10H2 |
InChI Key |
UWNKILKPCWKXLN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CCC1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.